CC-671
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CC-671 is a dual inhibitor of TTK protein kinase and CDC2-like kinase 2 (CLK2). It has shown significant potential in scientific research, particularly in the fields of cancer treatment and cell cycle regulation. The compound has an IC50 value of 0.005 micromolar for TTK and 0.006 micromolar for CLK2 .
Mechanism of Action
Target of Action
CC-671 primarily targets two kinases: TTK and CLK2 . These kinases play crucial roles in cell cycle regulation and RNA splicing, respectively .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It potently inhibits the phosphorylation of KNL1 and SRp75 , which are direct substrates of TTK and CLK2, respectively . This inhibition disrupts the normal functioning of these kinases, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of TTK and CLK2 by this compound affects several biochemical pathways. It causes mitotic acceleration and modification of pre-mRNA splicing , leading to apoptosis . This is consistent with the known roles of TTK in cell cycle regulation and CLK2 in RNA splicing .
Result of Action
The result of this compound’s action is the induction of apoptosis, particularly in triple-negative breast cancer cell lines . This is achieved through the disruption of normal cell cycle progression and RNA splicing processes, as a result of TTK and CLK2 inhibition .
Action Environment
The efficacy of this compound can be influenced by the cellular environment. For instance, breast cancer cells with a dysfunctional G1-S checkpoint are more sensitive to this compound, suggesting synthetic lethality between G1-S checkpoint and TTK/CLK2 inhibition .
Biochemical Analysis
Biochemical Properties
CC-671 interacts with the enzymes TTK and CLK2 . The compound’s role in biochemical reactions primarily involves the inhibition of these enzymes, leading to an increased intracellular level of chemotherapeutic drugs .
Cellular Effects
This compound has been shown to enhance the efficacy of chemotherapeutic drugs in ABCG2-overexpressing lung cancer cells . It influences cell function by inhibiting the drug efflux activity of ABCG2, which leads to an increased intracellular level of chemotherapeutic drugs .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of TTK and CLK2 . This inhibition leads to changes in gene expression and enzyme activity, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
It has been shown that this compound does not alter the protein expression or subcellular localization of ABCG2 .
Subcellular Localization
This compound does not alter the subcellular localization of ABCG2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CC-671 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to achieve the desired activity. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch or continuous flow reactions, with stringent quality control measures to ensure consistency and purity. Advanced purification techniques, such as chromatography and crystallization, are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
CC-671 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which may exhibit different biological activities and properties .
Scientific Research Applications
CC-671 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and cell cycle regulation.
Biology: Employed in cellular assays to investigate the effects on cell proliferation and apoptosis.
Medicine: Potential therapeutic agent for the treatment of cancers, particularly triple-negative breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies
Comparison with Similar Compounds
Similar Compounds
CC-671: Dual inhibitor of TTK and CLK2.
CCT-251921: Inhibitor of CDK8 and CDK19.
Flavopiridol: Inhibitor of CDK1, CDK2, CDK4, and CDK9.
SU-9516: Inhibitor of CDK2, CDK1, and CDK4.
Uniqueness
This compound is unique due to its dual inhibition of TTK and CLK2, which are critical for cell cycle regulation and mitotic checkpoint control. This dual inhibition provides a distinct mechanism of action compared to other kinase inhibitors, making it a valuable tool in cancer research and potential therapeutic applications .
Properties
IUPAC Name |
4-[[4-cyclopentyloxy-5-(2-methyl-1,3-benzoxazol-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-3-methoxy-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N6O4/c1-15-31-21-10-8-16(12-23(21)37-15)19-14-30-25-24(19)27(38-18-6-4-5-7-18)34-28(33-25)32-20-11-9-17(26(35)29-2)13-22(20)36-3/h8-14,18H,4-7H2,1-3H3,(H,29,35)(H2,30,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJLAVRXVFHDSJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C3=CNC4=C3C(=NC(=N4)NC5=C(C=C(C=C5)C(=O)NC)OC)OC6CCCC6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.